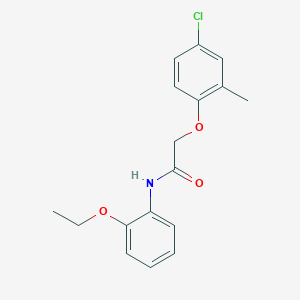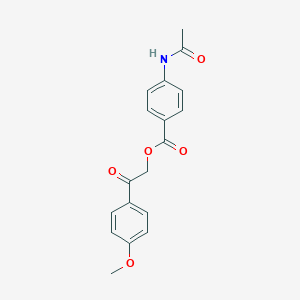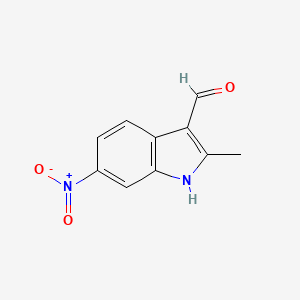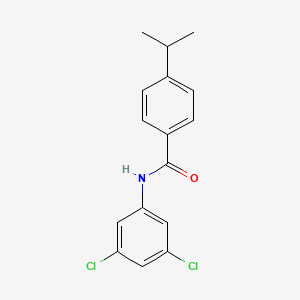![molecular formula C16H14ClNO3 B5716824 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5716824.png)
2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate, also known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized by Pfizer in 2005 and has since been studied extensively for its potential as an anti-cancer agent.
Wirkmechanismus
2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate works by inhibiting the activity of the EGFR tyrosine kinase, which is involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate has also been shown to inhibit the growth of bacteria, suggesting potential applications in the field of antimicrobial therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate is its specificity for the EGFR tyrosine kinase, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the identification of biomarkers that can predict response to 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate treatment. Finally, there is interest in exploring the potential applications of 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate in the treatment of inflammatory diseases and as an antimicrobial agent.
Synthesemethoden
The synthesis of 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylphenylamine to form 2-(5-chloro-2-methylphenylamino)benzoic acid. This intermediate is then converted to the final product through a series of reactions involving acetic anhydride and acetyl chloride.
Wissenschaftliche Forschungsanwendungen
2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In preclinical studies, 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate has demonstrated synergistic effects when used in combination with other anti-cancer agents.
Eigenschaften
IUPAC Name |
[2-[(5-chloro-2-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-7-8-12(17)9-14(10)18-16(20)13-5-3-4-6-15(13)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSNRBGZFDOHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)


![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)


![methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)

![3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde phthalazin-1-ylhydrazone](/img/structure/B5716816.png)
